molecular formula C14H13N5O4S B2680942 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034286-23-0

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2680942
CAS RN: 2034286-23-0
M. Wt: 347.35
InChI Key: UFVQMDFIYKBVCU-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O4S and its molecular weight is 347.35. The purity is usually 95%.
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Scientific Research Applications

Catalysis

The compound has been explored as a catalyst in organic synthesis. Specifically, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as a novel and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . These derivatives are valuable due to their biological activities, including antibacterial, anti-inflammatory, and antiviral properties .

Structure–Analgesic Activity Relationship Studies

In the context of medicinal chemistry, derivatives of this compound have been investigated for their analgesic properties. Researchers have synthesized methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its analogs, exploring their structure–activity relationships. These studies aim to identify regularities that could lead to improved pain-relieving agents .

Green Chemistry and Solvent-Free Reactions

Considering the growing emphasis on green chemistry, researchers may explore solvent-free reactions using this compound. Solvent-free conditions often lead to improved reaction efficiency, reduced environmental impact, and safer processes.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound may target enzymes or proteins essential for fungal growth and reproduction.

Mode of Action

Given its potential fungicidal activity , it may inhibit the function of key enzymes or proteins in fungi, thereby preventing their growth and proliferation.

Biochemical Pathways

As a potential fungicide , it likely disrupts pathways critical for fungal survival, such as those involved in cell wall synthesis, protein synthesis, or energy metabolism.

Result of Action

Given its potential fungicidal activity , it likely leads to the death of fungal cells by disrupting essential biochemical processes.

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4S/c1-18-10(20)3-2-9(17-18)12(21)15-5-6-19-13(22)11-8(4-7-24-11)16-14(19)23/h2-4,7H,5-6H2,1H3,(H,15,21)(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVQMDFIYKBVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

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